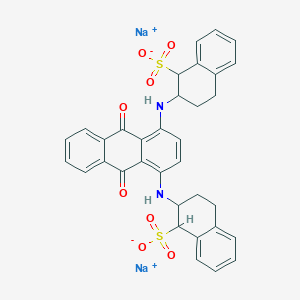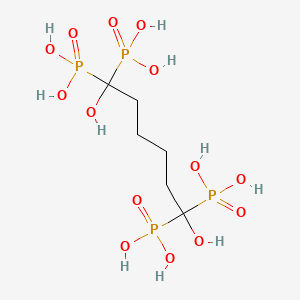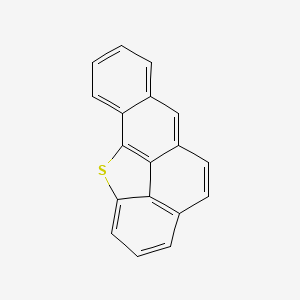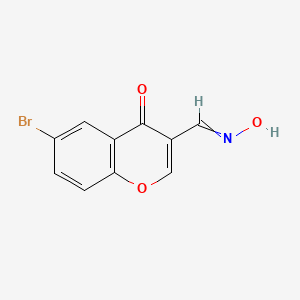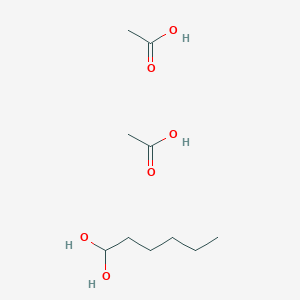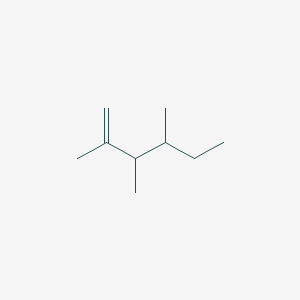
2,3,4-Trimethylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethylhex-1-ene is an organic compound with the molecular formula C9H18 It is an alkene, characterized by the presence of a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylhex-1-ene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 2,3,4-trimethylhexanol in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of alkyl halides using a strong base such as potassium hydroxide.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated, and this compound is isolated through distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethylhex-1-ene undergoes several types of chemical reactions typical of alkenes:
Electrophilic Addition Reactions: This compound reacts with hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions
Hydrogen Halides: Reacts with HBr or HCl in the presence of a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Polymerization Catalysts: Ziegler-Natta catalysts are commonly used for polymerization reactions.
Major Products
Alkyl Halides: Formed from electrophilic addition reactions.
Alcohols, Aldehydes, and Carboxylic Acids: Formed from oxidation reactions.
Polymers: Formed from polymerization reactions.
Aplicaciones Científicas De Investigación
2,3,4-Trimethylhex-1-ene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action for 2,3,4-Trimethylhex-1-ene involves electrophilic addition reactions. The double bond in the compound acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product.
Comparación Con Compuestos Similares
2,3,4-Trimethylhex-1-ene can be compared with other similar alkenes such as 2,3,3-Trimethyl-1-hexene and 2,4,4-Trimethyl-1-hexene. These compounds share similar chemical properties but differ in the position of the double bond and the arrangement of methyl groups. The unique structure of this compound gives it distinct reactivity and physical properties compared to its isomers.
List of Similar Compounds
- 2,3,3-Trimethyl-1-hexene
- 2,4,4-Trimethyl-1-hexene
- 3,4,4-Trimethylhex-1-yne
Propiedades
Número CAS |
65586-21-2 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
2,3,4-trimethylhex-1-ene |
InChI |
InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h8-9H,2,6H2,1,3-5H3 |
Clave InChI |
OQDSVTZNJJOWBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


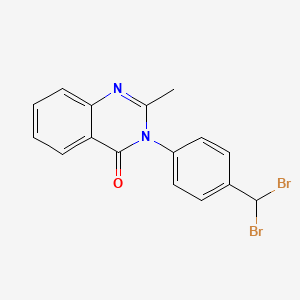
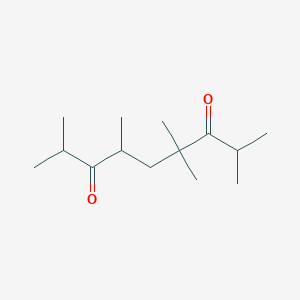

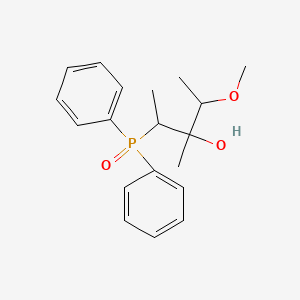
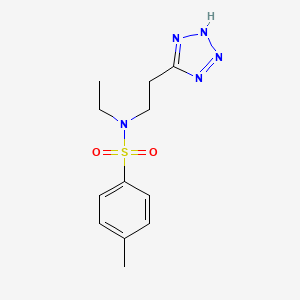

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
